N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c24-17(20-9-14-6-15(10-20)8-16(7-14)11-20)21-18-22-23-19(26-18)25-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTPNZNYNNRYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Adamantane: The final step involves coupling the benzylsulfanyl-thiadiazole intermediate with adamantane-1-carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigid adamantane core.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as proteases or kinases.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound is structurally related to other 1,3,4-thiadiazole derivatives with variations in substituents at positions 2 and 3. Key analogs include:
Key Observations:
- Substituent Effects on Melting Points: The benzylthio group in analogs 5h and 5m results in moderate melting points (133–136°C), likely due to reduced crystallinity compared to adamantane-containing derivatives. The adamantane derivative in exhibits a significantly higher melting point (441–443°C), attributed to its rigid, bulky structure and hydrogen-bonding interactions in the crystal lattice .
- Synthetic Yields: Benzylthio-substituted compounds (e.g., 5h, 5m) generally achieve high yields (85–88%), suggesting favorable reactivity during thioether formation . Data for CM999700 is unavailable, but adamantane carboxamide coupling may require specialized conditions.
Crystallographic and Molecular Features
The adamantane moiety imposes significant conformational rigidity. In 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, the thiadiazole ring is planar, with hydrogen-bonded supramolecular chains stabilizing the crystal structure .
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Structural Overview
The compound features:
- Adamantane moiety : Known for its rigid structure, enhancing binding affinity to biological targets.
- Thiadiazole ring : Associated with various biological activities including antimicrobial and anti-inflammatory properties.
- Benzylsulfanyl group : Imparts additional chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiosemicarbazide : Adamantane derivatives are treated with isothiocyanates to yield thiosemicarbazides.
- Cyclization : Thiosemicarbazides undergo cyclization to form the thiadiazole ring.
- Final Modification : The benzylsulfanyl group is introduced through nucleophilic substitution reactions.
Antimicrobial Activity
Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane have shown effective inhibition against various bacterial strains:
Antiviral Activity
The adamantane structure has been linked to antiviral properties against influenza and HIV. The rigid structure may facilitate interactions with viral proteins, potentially inhibiting their function.
Anti-inflammatory Properties
Compounds with thiadiazole rings are known for their anti-inflammatory effects. Research indicates that N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane may reduce inflammation markers in vitro and in vivo.
The mechanism through which N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane exerts its biological effects involves:
- Target Binding : The adamantane moiety allows for specific binding to protein targets due to its steric properties.
- Non-covalent Interactions : The thiadiazole ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors.
Case Studies
Recent studies have highlighted the efficacy of thiadiazole derivatives in treating infections:
- Study on Antimycobacterial Activity :
- Safety Profile :
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide with high yield and purity?
- Methodology :
- Step 1 : Synthesize the thiadiazole ring via cyclization of thiosemicarbazide and carbon disulfide under basic conditions (e.g., KOH/EtOH) .
- Step 2 : Introduce the adamantane core via nucleophilic substitution using adamantane-1-carboxylic acid chloride and the thiadiazole intermediate.
- Step 3 : Optimize reaction conditions (e.g., solvent: DMF, temperature: 80°C, catalyst: triethylamine) to achieve ≥75% yield .
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) and recrystallization from ethanol .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement (e.g., planar thiadiazole ring, adamantane geometry) .
- NMR spectroscopy : Key signals: δ 1.6–2.1 ppm (adamantane CH₂), δ 7.2–7.4 ppm (benzyl aromatic protons), δ 10.2 ppm (amide NH) .
- Mass spectrometry : Confirm molecular ion peak at m/z 428.6 (M+H⁺) .
Q. What preliminary biological activities have been reported for this compound?
- Biological Screening Data :
| Cell Line/Pathogen | Activity (IC₅₀/Zone of Inhibition) | Mechanism Hypothesis |
|---|---|---|
| MCF-7 (breast cancer) | IC₅₀ = 12.5 µM | Apoptosis induction via caspase-3 activation |
| E. coli ATCC 25922 | 15 mm inhibition (100 µg/mL) | Disruption of membrane integrity |
Advanced Research Questions
Q. What strategies can resolve contradictions in reported IC₅₀ values across studies (e.g., MCF-7 vs. HeLa cells)?
- Experimental Design :
- Standardize assays : Use identical protocols (e.g., MTT assay, 48h incubation, 10% FBS) to minimize variability .
- Orthogonal validation : Confirm apoptosis via Annexin V/PI flow cytometry and mitochondrial membrane potential assays .
- Structural analogs : Compare with derivatives (e.g., 4-chloro-N-methylbenzamide) to isolate substituent effects .
Q. How does the adamantane core influence pharmacokinetic properties compared to non-adamantane thiadiazoles?
- Key Findings :
- Lipophilicity : Adamantane increases logP by ~1.5 units, enhancing blood-brain barrier penetration (critical for CNS targets) .
- Metabolic stability : Adamantane reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1h to 5.8h in rat liver microsomes) .
- Thermal stability : DSC shows melting point elevation (ΔT = +40°C vs. linear analogs) due to rigid cage structure .
Q. What computational methods are effective for predicting binding modes to hypothesized targets (e.g., EGFR kinase)?
- Methodology :
- Molecular docking : Use AutoDock Vina with PDB 1M17 (EGFR kinase) to model interactions:
- Benzylsulfanyl group occupies hydrophobic pocket (Leu694, Val702) .
- Adamantane carboxamide forms H-bonds with Thr766 .
- MD simulations : 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Data Contradiction Analysis
Q. Why do some studies report antimicrobial activity while others show no effect against Gram-positive bacteria?
- Hypotheses :
- Strain variability : Test across 10+ clinical isolates (e.g., S. aureus MRSA) to assess spectrum .
- Solubility limits : Poor aqueous solubility (>500 µM) may understate activity in broth microdilution assays .
- Synergy screening : Combine with β-lactams (check FIC index ≤0.5) to exploit efflux pump inhibition .
Structural Optimization
Q. Which substituents on the benzylsulfanyl group enhance selectivity for cancer vs. normal cells?
- SAR Insights :
| Substituent | MCF-7 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| -H (parent) | 12.5 | 85.2 | 6.8 |
| -NO₂ | 8.3 | 92.1 | 11.1 |
| -OCH₃ | 15.6 | 78.9 | 5.1 |
- Conclusion : Electron-withdrawing groups (e.g., -NO₂) improve selectivity by 63% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
